![molecular formula C15H18N4O2 B2470209 1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)harnstoff CAS No. 2034549-41-0](/img/structure/B2470209.png)
1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea” is a complex organic molecule that contains a pyrazolo[1,5-a]pyridine moiety, which is a bicyclic system consisting of a pyrazole ring fused with a pyridine ring . The molecule also contains a methoxyphenyl group and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrazolo[1,5-a]pyridine core, with the methoxyphenyl and urea groups attached at the 1- and 3-positions, respectively .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the electron-donating methoxy group, the electron-withdrawing urea group, and the aromaticity of the pyrazolo[1,5-a]pyridine core .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the urea group could allow for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Antiproliferative Aktivität
Diese Verbindung soll eine gute antiproliferative Aktivität in Brustkrebszelllinien (MCF-7, LN) aufweisen. Dies deutet darauf hin, dass es bei der Entwicklung neuer Behandlungen für Brustkrebs eingesetzt werden könnte.
Molekular Docking-Studien
Die Verbindung wurde in Molekül-Docking-Studien verwendet . Dies ist eine Methode, die in der computergestützten Chemie verwendet wird, um die Orientierung eines Moleküls zu einem zweiten vorherzusagen, wenn es aneinander gebunden ist, um einen stabilen Komplex zu bilden.
Organische Leuchtdioden (OLEDs)
Strukturell modifizierte Derivate dieser Verbindung wurden als vielversprechende Materialien für hocheffiziente blaue fluoreszierende organische Leuchtdioden verwendet . Dies deutet auf potenzielle Anwendungen im Bereich der Displaytechnologie hin.
Thermisch stabile Materialien
Diese Verbindungen haben sich als thermisch stabil erwiesen, mit Zersetzungstemperaturen im Bereich von 454-476 °C . Dies macht sie für Anwendungen geeignet, die Materialien mit hoher thermischer Stabilität erfordern.
Hohe Photolumineszenz-Quantenausbeuten
Die Verbindungen haben hohe Photolumineszenz-Quantenausbeuten über 86% . Diese Eigenschaft ist in vielen Anwendungen wichtig, darunter Sensorik, Bildgebung und Leuchtvorrichtungen.
Hostmaterial für phosphoreszierende OLEDs (PHOLEDs)
Eines der Derivate, m-PPI-TP, wurde als Hostmaterial für gelbe und rote phosphoreszierende OLEDs (PHOLEDs) verwendet und erreichte die beste EL-Leistung mit einer EQE von 26,55 % bzw. 20,35 % . Dies deutet auf potenzielle Anwendungen bei der Entwicklung effizienterer und langlebigerer OLEDs hin.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-14-5-3-2-4-13(14)18-15(20)17-11-7-9-19-12(10-11)6-8-16-19/h2-6,8,11H,7,9-10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMLYQGQRCDJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
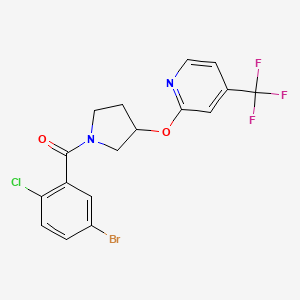
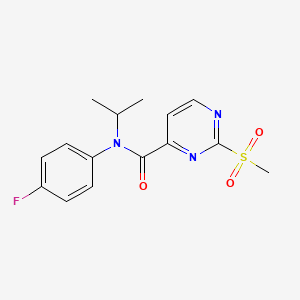
![5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2470132.png)
![2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2470133.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2470134.png)
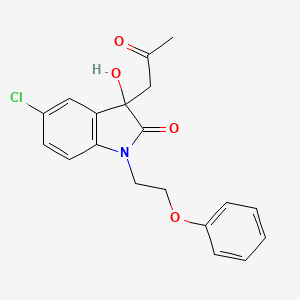
![3-methyl-5-{[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2470136.png)
![N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470137.png)
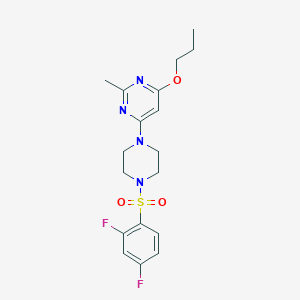
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B2470139.png)
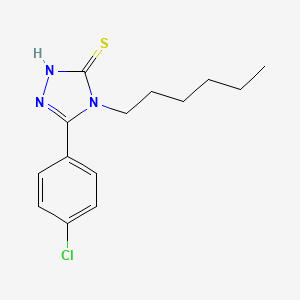
![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2470142.png)
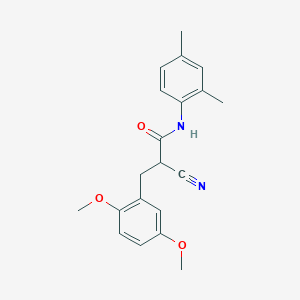
![N-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470147.png)
